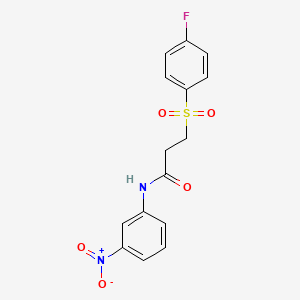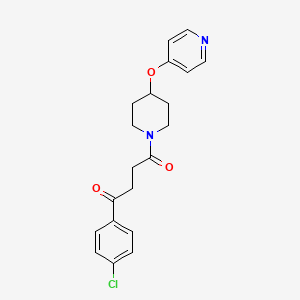
1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficient Synthesis of Heterocycles
An efficient method for synthesizing spiroheterocycles compounds was developed, involving reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione, indicating the significance of similar structures in the synthesis of complex heterocyclic compounds. This method is notable for its high yields, short reaction times, and the introduction of useful groups like pyridyl into the products, demonstrating the compound's utility in synthesizing spiroheterocycles with potential for diverse applications (Gao et al., 2017).
Tautomeric Studies and Hydrogen Bonding
Research on the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in different environments highlighted the influence of intramolecular hydrogen bonds and aromaticity on stability. This study is crucial for understanding the behavior of such compounds in various solvents and could inform the design of molecules with specific tautomeric forms for desired applications (Dobosz et al., 2010).
Synthesis of Polythiophenes
Soluble conjugated polythiophenes with side chains containing different substituted end groups, such as poly[3-(N-butyl-4-piperidinemethylene)-thiophene], were synthesized. These materials, due to their electronic properties and solubility, are of interest for applications in organic electronics, indicating the broader applicability of compounds with structural similarities to 1-(4-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione in materials science (Wang et al., 2013).
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-3-1-15(2-4-16)19(24)5-6-20(25)23-13-9-18(10-14-23)26-17-7-11-22-12-8-17/h1-4,7-8,11-12,18H,5-6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWIWWUZTAQDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)
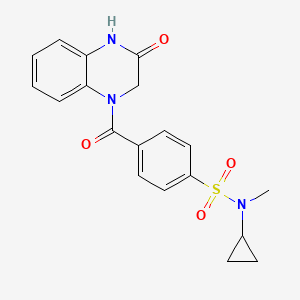
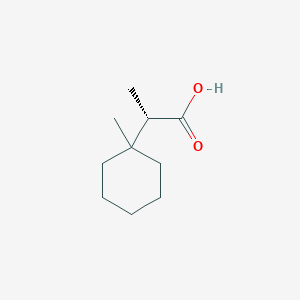
![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)
![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
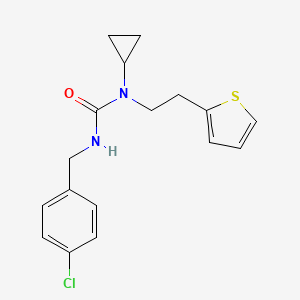
![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/new.no-structure.jpg)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)
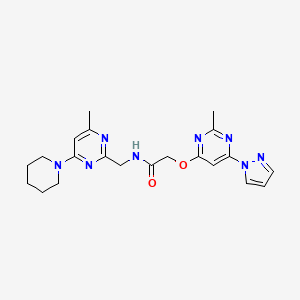
![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)
